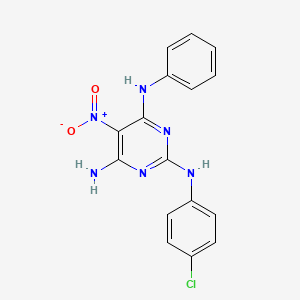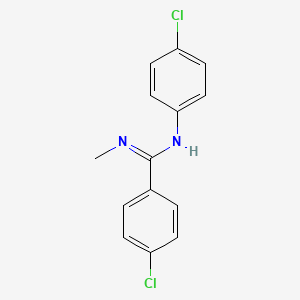
4-chloro-N-(4-chlorophenyl)-N'-methylbenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cloro-N-(4-clorofenil)-N’-metilbencenocarboximida es un compuesto orgánico caracterizado por la presencia de dos átomos de cloro unidos a un anillo fenilo y un grupo bencenocarboximida
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-cloro-N-(4-clorofenil)-N’-metilbencenocarboximida típicamente implica la reacción de 4-clorobenzonitrilo con N-metil-4-cloroanilina en condiciones específicas. La reacción se lleva a cabo en presencia de un catalizador adecuado y un solvente, a menudo a temperaturas elevadas para facilitar la formación del producto deseado.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El proceso está optimizado para mayores rendimientos y pureza, empleando a menudo reactores de flujo continuo y técnicas avanzadas de purificación para garantizar la calidad del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-cloro-N-(4-clorofenil)-N’-metilbencenocarboximida experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden producir aminas u otras formas reducidas.
Sustitución: Los átomos de halógeno pueden sustituirse por otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Reducción: A menudo se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Reactivos como el hidróxido de sodio (NaOH) u otros nucleófilos pueden facilitar las reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos benzoicos clorados, mientras que la reducción puede producir anilinas cloradas.
Aplicaciones Científicas De Investigación
4-cloro-N-(4-clorofenil)-N’-metilbencenocarboximida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antivirales.
Medicina: Explorado por sus posibles efectos terapéuticos, particularmente en el desarrollo de nuevos fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 4-cloro-N-(4-clorofenil)-N’-metilbencenocarboximida implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y dando lugar a diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
- 4-clorofenil-N-metilbencenocarboximida
- 4-cloro-N-fenilbencenocarboximida
- N-(4-clorofenil)-N’-metilbencenocarboximida
Singularidad
4-cloro-N-(4-clorofenil)-N’-metilbencenocarboximida es único debido a la presencia de dos átomos de cloro, que pueden influir significativamente en su reactividad química y actividad biológica. Esta característica estructural lo distingue de otros compuestos similares y contribuye a sus propiedades y aplicaciones específicas.
Propiedades
Fórmula molecular |
C14H12Cl2N2 |
|---|---|
Peso molecular |
279.2 g/mol |
Nombre IUPAC |
4-chloro-N-(4-chlorophenyl)-N'-methylbenzenecarboximidamide |
InChI |
InChI=1S/C14H12Cl2N2/c1-17-14(10-2-4-11(15)5-3-10)18-13-8-6-12(16)7-9-13/h2-9H,1H3,(H,17,18) |
Clave InChI |
CZXXVANBDOMCMR-UHFFFAOYSA-N |
SMILES canónico |
CN=C(C1=CC=C(C=C1)Cl)NC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


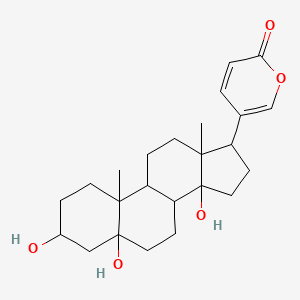

![N-[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)methyl]-N-(4-ethylphenyl)acetamide](/img/structure/B12464379.png)
![2-(pyridin-4-ylcarbonyl)-N-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]hydrazinecarboxamide](/img/structure/B12464383.png)

![2-(4-Methoxyphenyl)-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12464391.png)

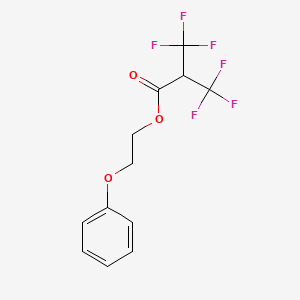
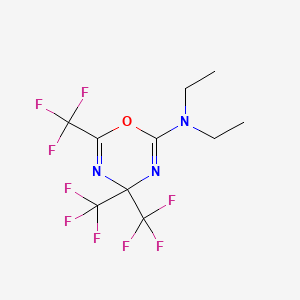
![6-Amino-4-(2-methylthiophen-3-yl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12464401.png)
![2-(4-Bromophenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12464423.png)
![3-{[4-Amino-3-(trifluoromethyl)pyrazol-1-yl]methyl}benzoic acid hydrochloride](/img/structure/B12464429.png)
![N~4~-benzyl-N~6~-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12464432.png)
